3-(2-Hydroxyethyl)pentane-1,3,5-triol
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Overview
Description
3-(2-Hydroxyethyl)pentane-1,3,5-triol is an organic compound with the molecular formula C7H16O4. It is a triol, meaning it contains three hydroxyl groups (-OH), which contribute to its reactivity and solubility in water. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)pentane-1,3,5-triol typically involves the reaction of pentane-1,3,5-triol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a strong acid or base to facilitate the opening of the ethylene oxide ring and its subsequent addition to the triol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)pentane-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-(2-Hydroxyethyl)pentane-1,3,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)pentane-1,3,5-triol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Pentane-1,3,5-triol: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
Ethylene glycol: Contains two hydroxyl groups and is structurally simpler.
Glycerol: Contains three hydroxyl groups but differs in the carbon backbone structure.
Uniqueness
3-(2-Hydroxyethyl)pentane-1,3,5-triol is unique due to the presence of both a hydroxyethyl group and multiple hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
651294-26-7 |
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Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)pentane-1,3,5-triol |
InChI |
InChI=1S/C7H16O4/c8-4-1-7(11,2-5-9)3-6-10/h8-11H,1-6H2 |
InChI Key |
FAQWYKIIWYVDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CCO)(CCO)O |
Origin of Product |
United States |
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